N-(3-Iodopyridin-4-yl)pivalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMKCDBJLNTANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356049 | |
| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-33-0 | |
| Record name | N-(3-Iodo-4-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113975-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 3 Iodopyridin 4 Yl Pivalamide
Regioselective Synthesis Strategies
The challenge in synthesizing N-(3-Iodopyridin-4-yl)pivalamide lies in the selective functionalization of the C-3 position of the pyridine (B92270) ring, which is flanked by a directing pivalamide (B147659) group at C-4. acs.orgnih.gov Regioselective synthesis strategies are therefore paramount to avoid the formation of undesired isomers. nih.gov
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a reactive intermediate that can be quenched with an electrophile. wikipedia.orgorganic-chemistry.org
In the context of this compound synthesis, the pivaloylamino group at the C-4 position of the pyridine ring serves as an effective DMG. acs.org This group, through its ability to coordinate with lithium, directs the deprotonation specifically to the C-3 position. acs.orgwikipedia.orgbaranlab.org The interaction between the Lewis basic heteroatom of the pivalamide and the Lewis acidic lithium facilitates the deprotonation of the nearest ortho-proton by the highly basic alkyllithium reagent. wikipedia.org
The process begins with the treatment of N-(pyridin-4-yl)pivalamide with a strong lithium base, such as n-butyllithium or sec-butyllithium (B1581126), to form the ortho-lithiated intermediate. This intermediate is then trapped with an iodine electrophile to yield the desired this compound.
Table 1: Key Features of Lithiation-Mediated Functionalization
| Feature | Description |
| Directing Group | Pivaloylamino (-NHCOtBu) |
| Base | Alkyllithium reagents (e.g., n-BuLi, s-BuLi) |
| Intermediate | 3-Lithio-N-(pyridin-4-yl)pivalamide |
| Electrophile | Iodine (I₂) |
| Key Advantage | High regioselectivity for the C-3 position |
The success of the lithiation-mediated synthesis hinges on the careful optimization of reaction parameters to maximize the yield of the desired product and minimize side reactions. odu.edu Key variables include the choice of base, solvent, temperature, and the nature of the electrophile. odu.edumdpi.com
The selection of the organolithium reagent is critical. While n-butyllithium is commonly used, more sterically hindered bases like sec-butyllithium or tert-butyllithium (B1211817) can sometimes offer improved selectivity. uwindsor.ca The choice of solvent is also crucial, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being preferred due to their ability to solvate the organolithium species and influence their reactivity. uwindsor.ca Temperature control is paramount, as lithiated intermediates can be unstable at higher temperatures, leading to decomposition or rearrangement. mdpi.comuwindsor.ca Reactions are typically conducted at low temperatures, such as -78 °C, to ensure the stability of the lithiated species. mdpi.comthieme-connect.de
Quenching the lithiated intermediate with a suitable electrophile is the final step in the functionalization. odu.edu For the synthesis of this compound, elemental iodine (I₂) is a common and effective electrophile. The efficiency of the electrophile quench can be influenced by the reaction time and the method of addition.
Table 2: Optimization Parameters for Lithiation of N-(pyridin-4-yl)pivalamide
| Parameter | Conditions and Considerations |
| Base | n-Butyllithium, sec-Butyllithium, tert-Butyllithium. The choice can affect selectivity and reaction rate. |
| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O). Solvent polarity and coordinating ability are key. |
| Temperature | Typically -78 °C to maintain the stability of the lithiated intermediate. |
| Additives | Additives like TMEDA can enhance the reactivity of the base by breaking up aggregates. baranlab.org |
| Electrophile | Iodine (I₂). The purity and reactivity of the electrophile are important for high yields. |
Cross-Coupling Methodologies for C-I Bond Formation
Cross-coupling reactions provide an alternative and powerful approach to forming carbon-iodine bonds, offering a complementary strategy to directed metalation. These methods typically involve a transition metal catalyst, most commonly palladium or copper, to facilitate the coupling of a pyridine-based precursor with an iodine source.
Palladium-catalyzed C-H activation and functionalization have become indispensable tools in modern organic synthesis. nih.govd-nb.infomdpi.com For the synthesis of this compound, a palladium catalyst can be employed to selectively activate the C-H bond at the 3-position of N-(pyridin-4-yl)pivalamide, followed by iodination. d-nb.infobeilstein-journals.org
These reactions often utilize a directing group to achieve high regioselectivity. beilstein-journals.org The pivalamide group can act as a directing group, guiding the palladium catalyst to the ortho C-H bond. The catalytic cycle typically involves the coordination of the palladium catalyst to the pyridine nitrogen, followed by C-H activation to form a palladacycle intermediate. mdpi.com This intermediate then reacts with an iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine, to afford the desired product and regenerate the palladium catalyst. d-nb.info
Table 3: Components of a Typical Palladium-Catalyzed Iodination
| Component | Example | Role |
| Palladium Catalyst | Pd(OAc)₂ | Facilitates C-H activation and cross-coupling |
| Ligand | Picolinamide (can be part of the substrate) | Directs the catalyst to the desired position |
| Iodine Source | N-Iodosuccinimide (NIS), I₂ | Provides the iodine atom for the C-I bond |
| Solvent | DMF, Acetic Acid | Influences reaction rate and solubility |
Copper-catalyzed or mediated reactions offer a cost-effective and efficient alternative to palladium-based systems for C-I bond formation. rsc.orgmdpi.com These methods can proceed through various mechanisms, including those involving copper(I) and copper(III) intermediates. mdpi.com
In one approach, a pre-functionalized pyridine derivative, such as a boronic acid or ester at the 3-position, can undergo a copper-mediated iodination. rsc.org For instance, the reaction of a (hetero)aryl boronic ester with a nucleophilic iodine source in the presence of a copper catalyst can lead to the formation of the corresponding aryl iodide. rsc.org
Alternatively, copper can be used in conjunction with hypervalent iodine reagents to effect the iodination of C-H bonds. mdpi.com The copper catalyst can facilitate the oxidative addition of the hypervalent iodine reagent, leading to a high-valent copper intermediate that can then transfer the iodine atom to the pyridine ring.
Amidation Reactions and Pivaloyl Group Introduction
The introduction of the pivaloyl group onto the 4-amino position of the pyridine ring is a crucial step in the synthesis of this compound. This is typically achieved through an amidation reaction with a pivaloyl source.
A common method involves the reaction of 3-iodo-4-aminopyridine with pivaloyl chloride. guidechem.com Pivaloyl chloride, a branched-chain acyl chloride, serves as an efficient acylating agent for this transformation. wikipedia.org The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The use of silyl (B83357) triflates has also been explored to generate N-acylpyridinium ions from pivaloyl chloride and pyridine derivatives, which can then undergo further reactions. nih.gov
The reactivity of the amino group on the pyridine ring can be influenced by the presence of the iodine substituent. The conditions for the amidation reaction, such as solvent, temperature, and the choice of base, are critical for achieving high yields and purity.
Precursor Chemistry and Starting Material Considerations
Synthesis of 3-Iodo-4-aminopyridine (3-Iodo-4-pyridinamine)
Several synthetic routes to 3-iodo-4-aminopyridine have been reported. One common approach is the direct iodination of 4-aminopyridine (B3432731). patsnap.com This can be achieved using various iodinating agents, such as iodine monochloride in acetic acid. chemicalbook.com The reaction conditions need to be carefully controlled to favor the formation of the desired 3-iodo isomer.
Another strategy involves the Hofmann degradation of isonicotinamide, which can produce 4-aminopyridine. google.com This can then be subjected to iodination. The synthesis of 3-iodo-4-aminopyridine has also been achieved through a deprotonation and lithium-halogen exchange sequence starting from a protected 4-aminopyridine derivative. nih.gov
The choice of the synthetic route for 3-iodo-4-aminopyridine depends on factors such as the availability of starting materials, scalability, and desired purity.
Functional Group Compatibility and Protection Strategies
During the synthesis of this compound and its precursors, the compatibility of various functional groups must be considered. The amino group in 4-aminopyridine is a nucleophile and can react with various electrophiles. In some synthetic strategies, it may be necessary to protect the amino group to prevent unwanted side reactions.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact and improve sustainability. rasayanjournal.co.innih.govresearchgate.net
Solvent Selection and Reaction Efficiency
The choice of solvent is a critical aspect of green chemistry. biosynce.com Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives. For pyridine synthesis, the use of greener solvents and solvent-free reaction conditions is being explored. researchgate.net Microwave-assisted synthesis has emerged as a tool to enhance reaction efficiency, often leading to shorter reaction times and higher yields in the synthesis of pyridine derivatives. nih.govacs.org
Chemical Reactivity and Transformation Studies of N 3 Iodopyridin 4 Yl Pivalamide
Substitution Reactions at the C-I Bond
The C-I bond in N-(3-Iodopyridin-4-yl)pivalamide is the primary center of reactivity, facilitating various substitution reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides. In the context of pyridinium (B92312) ions, the reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov For activated substrates, the first step, which is the addition of the nucleophile, is often the rate-determining step. nih.gov
However, studies on substituted N-methylpyridinium ions reacting with piperidine (B6355638) have shown a different mechanism where the deprotonation of the addition intermediate is rate-controlling. nih.gov In such cases, the typical leaving group order for SNAr (F > Cl ≈ Br > I) is not observed. Instead, the reactivity order is found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This suggests that for certain pyridinium substrates, the cleavage of the carbon-halogen bond is not the rate-limiting step. While specific SNAr studies on this compound are not extensively documented in the reviewed literature, the general principles observed for other iodopyridine derivatives suggest that direct displacement of the iodide by nucleophiles would be challenging without significant activation of the pyridine (B92270) ring or the use of metal catalysis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of pharmaceuticals and complex organic molecules. researchgate.netnih.gov The C-I bond of this compound is an excellent handle for such transformations due to the high reactivity of aryl iodides in oxidative addition to palladium(0) complexes. libretexts.org
The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is a cornerstone of modern organic synthesis, particularly for constructing biaryl structures. researchgate.netyonedalabs.com
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid or its ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the searched literature, the coupling of 4-pyridineboronic acid derivatives with aryl halides is a well-established method for synthesizing 4-arylpyridines, a common scaffold in active pharmaceutical ingredients. nih.gov The reaction below illustrates a typical Suzuki-Miyaura coupling involving an α-iodoenaminone, which shares similarities with the target molecule's reactivity. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product | Yield |
| α-Iodoenaminone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | Dioxane/Water | 110 °C, 18 h | α-(4-Methoxyphenyl)enaminone | 65% |
This table demonstrates a representative Suzuki-Miyaura coupling on a related iodo-vinyl system, highlighting typical conditions that could be adapted for this compound. nih.gov
The Heck reaction provides a method for the alkenylation of aryl halides, while the Sonogashira reaction is used for their alkynylation, both typically employing a palladium catalyst. rsc.orgwikipedia.org
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org It is a highly reliable method for forming C(sp²)-C(sp) bonds and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine that can also serve as the solvent. wikipedia.orglibretexts.org The reactivity of halides in Sonogashira coupling follows the order I > Br > Cl.
Below is a table summarizing typical conditions for Sonogashira reactions, which would be applicable to this compound.
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Conditions |
| Iodobenzene | Acetylene | Pd(Ph₃)₄Cl₂ | CuI | Amine | Amine | Room Temp |
| 3-Iodo-1H-indazole derivative | Propiolic derivatives | Pd catalyst | Cu catalyst | Base | - | - |
This table outlines general and specific examples of Sonogashira coupling conditions. libretexts.orgmdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a vital tool in organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. nih.govwikipedia.org The development of various generations of phosphine (B1218219) ligands has been crucial to the reaction's success, allowing for the coupling of a wide range of amines with aryl halides, including heterocyclic substrates. wikipedia.orgnih.gov
Research has demonstrated the successful Buchwald-Hartwig amination of 3-iodopyridine (B74083), a substrate structurally similar to this compound. nih.gov In one study, the reaction of 3-iodopyridine with an amine yielded the corresponding N-arylpyridine in good yield, showcasing the viability of this methodology for functionalizing the pyridine core. nih.gov
| Aryl Halide | Amine | Catalyst System | Base | Product | Yield |
| 3-Iodopyridine (1m) | p-Toluidine (2a) | Ni(acac)₂ / Phenylboronic ester (3a) | K₃PO₄ | N-(p-tolyl)pyridin-3-amine (4m) | 86% |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% |
This table presents examples of C-N bond formation on substituted pyridines using Buchwald-Hartwig type reactions, indicating the potential for applying these conditions to this compound. nih.govchemspider.com
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions represent an important alternative or complement to palladium-based methods. These reactions are often used for forming C-N, C-O, and C-S bonds. While specific studies on copper-catalyzed reactions with this compound are not detailed in the provided search results, copper catalysis is known to be effective for various cross-coupling transformations. nih.gov For instance, copper-catalyzed N-H cross-coupling has been developed for the selective modification of pyroglutamate (B8496135) residues in peptides, demonstrating the potential of copper to mediate complex bond formations under mild conditions. nih.gov The application of copper catalysis to aryl iodides like this compound could provide access to a different range of products compared to palladium catalysis, although this remains an area for further investigation.
Modifications of the Pivalamide (B147659) Moiety
The pivalamide group, characterized by a sterically hindered tert-butyl group attached to the carbonyl, exhibits distinct reactivity in hydrolysis, N-alkylation, and N-acylation reactions.
The hydrolysis of the amide bond in this compound to yield 3-iodo-4-aminopyridine and pivalic acid can be achieved under both acidic and basic conditions. However, the reaction conditions required are typically more forcing compared to less sterically hindered amides.
Under acidic conditions, such as refluxing in concentrated hydrochloric acid, the protonation of the pyridine nitrogen and the amide oxygen facilitates nucleophilic attack by water. The bulky pivaloyl group can, however, sterically hinder this approach. In some cases, strong acidic conditions can lead to unexpected side reactions or decomposition, especially with prolonged heating.
Alkaline hydrolysis, for instance, by heating with a strong base like sodium hydroxide (B78521) in a suitable solvent, is another viable method. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. The rate of alkaline hydrolysis for amides generally increases from primary to tertiary amides in non-aqueous conditions. While primary and secondary amides can be resistant, tertiary amides can be cleaved under relatively mild conditions, such as with potassium tert-butoxide in diethyl ether with one equivalent of water at room temperature. For secondary amides like this compound, a mixture of sodium hydroxide in methanol (B129727) and dichloromethane (B109758) at room temperature or under reflux can be an effective method for cleavage. nih.gov
The choice of conditions for hydrolysis is critical to avoid unwanted reactions on the iodopyridine ring.
Direct N-alkylation or N-acylation of the amide nitrogen in this compound is generally challenging. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity. Furthermore, the steric bulk of the pivaloyl group and the adjacent pyridine ring create a crowded environment around the nitrogen atom, further hindering the approach of electrophiles.
For N-alkylation to occur, strong bases are typically required to deprotonate the amide first, generating a more nucleophilic amidate anion. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide).
N-acylation of the amide nitrogen is even less common and generally requires highly reactive acylating agents and forcing conditions. The synthesis of N-acylamides is more commonly achieved through other synthetic routes. General N-acylation methods often involve the use of coupling reagents to form active esters, which then react with amines. researchgate.net
Due to the inherent difficulties, these transformations on this compound are not commonly reported and would require specific and optimized conditions to achieve viable yields.
Transformations Involving the Pyridine Nitrogen
The pyridine nitrogen atom in this compound retains its basic and nucleophilic character, allowing for reactions such as N-oxidation and quaternization.
The oxidation of the pyridine nitrogen to form the corresponding N-oxide, N-(3-Iodo-1-oxido-pyridin-4-yl)pivalamide, can be accomplished using various oxidizing agents. The resulting N-oxide is a valuable intermediate, as the N-oxide group can activate the pyridine ring for further functionalization, particularly at the 2- and 4-positions.
Common reagents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.orgbme.hu The choice of reagent can be influenced by the other functional groups present in the molecule to avoid unwanted side reactions. For instance, m-CPBA is often effective at or below room temperature in a chlorinated solvent like dichloromethane (CH₂Cl₂). The hydrogen peroxide/acetic acid system typically requires heating. google.com
Below is a table summarizing common conditions for the N-oxidation of substituted pyridines.
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| H₂O₂ (35%) | Acetic Acid | 70 | ~90 | google.com |
| m-CPBA | Dichloromethane | 0 - 25 | High | arkat-usa.org |
| Sodium Perborate | Acetic Acid | 50-60 | Moderate to High | arkat-usa.org |
This is an interactive data table. Click on the headers to sort.
The pyridine nitrogen of this compound can be readily alkylated to form a pyridinium salt. This quaternization reaction involves the treatment of the pyridine with an alkyl halide, such as methyl iodide or benzyl bromide. The reaction typically proceeds by mixing the reactants in a suitable solvent, sometimes with gentle heating.
A study on the synthesis of N-alkyl-3-iodopyridinium salts demonstrated that 3-iodopyridine reacts with alkyl bromides in solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) at elevated temperatures to yield the corresponding pyridinium salts in good yields. acs.org These conditions are expected to be applicable to this compound.
The resulting pyridinium salts are ionic compounds and are often crystalline solids.
| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| α,α′-Dibromo-p-xylene | DMF | 85 | 83 | acs.org |
| 1,3,5-Tris(bromomethyl)benzene | CH₃CN | Reflux | Not specified | acs.org |
This is an interactive data table. Click on the headers to sort.
Regioselective Functionalization of the Pyridine Ring
The iodine atom at the C3 position of the pyridine ring is a key site for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The precursor to the title compound, 4-amino-3-iodopyridine (B1302334), is a versatile building block for such transformations. The pivalamide group in this compound serves as a protecting group for the amino functionality, allowing for selective reactions at the C-I bond.
Prominent examples of these coupling reactions include:
Suzuki Coupling: Reaction with arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture like THF/water allows for the formation of a C-C bond, leading to 3-arylpyridine derivatives.
Sonogashira Coupling: This reaction enables the introduction of an alkynyl group at the C3 position by coupling with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine).
These cross-coupling reactions provide a powerful tool for the synthesis of a diverse range of 3-substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. After the desired functionalization at the C3 position, the pivalamide group can be hydrolyzed to reveal the free amino group for further modifications if required.
C-H Functionalization Studies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For pyridine derivatives, the pivaloyl group on the nitrogen can act as a directing group, influencing the regioselectivity of C-H activation processes. While specific studies focusing exclusively on this compound are not extensively documented, the principles of directed C-H functionalization in similar pyridine systems offer valuable insights into its potential reactivity.
Palladium-catalyzed C-H arylation is a prominent method for the formation of C-C bonds. In related systems, the pivaloyl group can direct the arylation to the C5 position of the pyridine ring. The iodine atom at the C3 position can also participate in various cross-coupling reactions, offering a dual handle for molecular elaboration.
One notable application demonstrating the reactivity of this compound is in the palladium-catalyzed synthesis of 2,3-disubstituted azaindoles. In this context, the compound serves as a key building block where both the iodine atom and an adjacent C-H bond are presumably involved in the cyclization cascade, highlighting its utility in constructing fused heterocyclic systems.
| Catalyst | Coupling Partner | Solvent | Temperature (°C) | Product | Yield (%) |
| Pd(OAc)₂ | Arylboronic acid | Toluene (B28343) | 100 | 5-Aryl-N-(3-iodopyridin-4-yl)pivalamide | Varies |
| PdCl₂(PPh₃)₂ | Alkyne | DMF | 80 | Fused heterocycle | Varies |
Table 1: Representative examples of potential C-H functionalization reactions based on analogous systems. Note: These are illustrative examples and not specific reported reactions for this compound unless otherwise cited.
Borylation and Other Electrophilic Substitutions
Borylation reactions are of paramount importance in organic synthesis as the resulting organoboron compounds are versatile intermediates for a wide array of transformations, including Suzuki-Miyaura cross-coupling reactions. The iridium-catalyzed C-H borylation of heteroarenes is a well-established method for introducing a boryl group. researchgate.net For pyridine substrates, the regioselectivity of borylation can be influenced by both steric and electronic factors. nih.gov
The presence of the pivaloyl group in this compound can direct the borylation to the less sterically hindered C5 position. Catalyst inhibition by the pyridine nitrogen lone pair is a known challenge in these reactions, but this can often be overcome by the appropriate choice of ligands and reaction conditions. nih.govrsc.org The resulting borylated product would be a trifunctional building block, possessing iodo, pivalamido, and boryl groups, enabling sequential and site-selective modifications.
Beyond borylation, the electron-rich nature of the pivalamido-substituted pyridine ring can be susceptible to other electrophilic substitution reactions. However, the directing effects of the existing substituents would need to be carefully considered to predict the outcome of such transformations. The iodine at C3 is an ortho, para-directing group, while the pivalamido group at C4 is also ortho, para-directing (to C3 and C5). The interplay of these directing effects, along with steric hindrance, would govern the regioselectivity of any further electrophilic substitution.
| Catalyst | Boron Source | Solvent | Temperature (°C) | Product | Regioselectivity |
| [Ir(cod)Cl]₂/dtbpy | B₂pin₂ | Cyclohexane | 80 | N-(5-boryl-3-iodopyridin-4-yl)pivalamide | C5-selective |
| [Ir(cod)OMe]₂/dtbpy | HBpin | THF | 25 | N-(5-boryl-3-iodopyridin-4-yl)pivalamide | C5-selective |
Table 2: Plausible iridium-catalyzed borylation reactions of this compound based on established methodologies. Note: These are illustrative examples and not specific reported reactions for this compound unless otherwise cited.
Advanced Spectroscopic and Structural Elucidation of N 3 Iodopyridin 4 Yl Pivalamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR Chemical Shift Assignments
No experimental 1H or 13C NMR data for N-(3-Iodopyridin-4-yl)pivalamide could be found in the public domain.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
Without primary 1D NMR data, no analysis of 2D NMR experiments such as COSY, HSQC, or HMBC is possible.
Iodine-127 NMR Spectroscopy for Direct Observation
There is no available literature on the application of Iodine-127 NMR spectroscopy to this compound.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
No high-resolution mass spectrometry data for this compound, which would confirm its elemental composition, has been published.
Fragmentation Pathways and Isotopic Patterns
Detailed analysis of fragmentation pathways and isotopic patterns is not possible without experimental mass spectrometry data.
Vibrational Spectroscopy (IR and Raman)
Hydrogen Bonding Network Analysis
Should peer-reviewed research containing this data be published in the future, the requested article can be generated.
Computational Chemistry and Mechanistic Insights for N 3 Iodopyridin 4 Yl Pivalamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of N-(3-Iodopyridin-4-yl)pivalamide. These calculations provide a foundational understanding of the molecule's geometry, electronic landscape, and vibrational characteristics.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.
The electronic structure is characterized by the distribution of electron density across the molecule. The presence of an iodine atom, a pivalamide (B147659) group, and the pyridine (B92270) ring creates a complex electronic environment. The iodine atom, being a large and polarizable halogen, significantly influences the electron distribution through both inductive and resonance effects. The pivalamide group, with its bulky tert-butyl moiety and amide linkage, also contributes to the electronic and steric features of the compound.
While specific optimized geometrical parameters for this compound are not extensively reported in the literature, data from analogous substituted pyridines can provide valuable insights. For instance, the C-I bond length and the geometry around the amide linkage are critical parameters.
Table 1: Representative Geometrical Parameters for Substituted Pyridines (Illustrative)
| Parameter | Typical Value (Å/°) | Significance for this compound |
| C-I Bond Length | ~2.10 Å | Influences reactivity and potential for halogen bonding. |
| C-N (amide) Bond Length | ~1.35 Å | Indicates partial double bond character due to resonance. |
| N-C=O Bond Angle | ~120° | Reflects the sp² hybridization of the carbonyl carbon. |
| Pyridine Ring C-C/C-N Bond Lengths | ~1.38-1.40 Å | Deviations can indicate electronic effects of substituents. |
Note: These are typical values and the actual parameters for this compound would require specific DFT calculations.
HOMO-LUMO Analysis and Reactivity Predictions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. scbt.com A smaller gap generally suggests higher reactivity. scbt.com
For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely involving the pyridine ring and the iodine atom. The LUMO is anticipated to be distributed over the pyridine ring, particularly the carbon atoms, and the carbonyl group of the pivalamide moiety. The electron-withdrawing nature of the iodine and the pivalamide group can influence the energies of these frontier orbitals.
The analysis of HOMO and LUMO energies allows for the calculation of global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.
Table 2: Global Reactivity Descriptors (Conceptual)
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character. |
Note: The calculation of these descriptors requires the specific HOMO and LUMO energy values for this compound from DFT calculations.
Based on the presence of the iodine substituent, the pyridine ring is expected to have regions susceptible to both electrophilic and nucleophilic attack. The iodine atom can also participate in halogen bonding interactions, which is an important aspect of its reactivity.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the chemical bonds.
The correlation of these calculated frequencies with experimental IR spectra is a powerful method for structural confirmation. By comparing the predicted spectrum with an experimentally obtained one, the accuracy of the computational model can be validated, and the various absorption bands can be assigned to specific molecular vibrations.
Table 3: Predicted and Experimental Vibrational Frequencies for a Related Pyridine Derivative (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (amide) | ~3400 | ~3450 |
| C=O Stretch (amide) | ~1680 | ~1700 |
| C-N Stretch (pyridine ring) | ~1580 | ~1590 |
| C-I Stretch | ~600 | ~610 |
Note: This table is illustrative. Specific data for this compound would be required for a direct comparison. The comparison of calculated and experimental IR spectra for pyridine-ammonia complexes has been demonstrated as a useful analytical tool. researchgate.net
Reaction Mechanism Elucidation
The synthesis of this compound typically involves the acylation of 4-amino-3-iodopyridine (B1302334) with pivaloyl chloride or a related acylating agent. biomall.inresearchgate.net Computational chemistry can provide a detailed understanding of the reaction mechanism, including the identification of transition states and the calculation of reaction energy profiles.
Transition State Analysis of Key Reactions
The key reaction in the synthesis of this compound is the formation of the amide bond between the amino group of 4-amino-3-iodopyridine and the carbonyl carbon of the pivaloyl group. nih.gov A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the barrier that must be overcome for the reaction to proceed.
Computational methods can be used to locate the geometry of the transition state for the N-acylation reaction. This involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the pivaloyl chloride, leading to a tetrahedral intermediate. The subsequent departure of the chloride leaving group results in the formation of the amide product. The analysis of the transition state structure provides insights into the factors that influence the reaction rate, such as steric hindrance from the bulky pivaloyl group and the electronic effects of the iodo-substituted pyridine ring. For related acylation reactions, hypothetical models of the transition-state assembly have been proposed based on computational calculations. researchgate.net
Energy Profiles and Reaction Kinetics
By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the course of the reaction. The height of the energy barrier, known as the activation energy (Ea), is a critical parameter that determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.
Table 4: Hypothetical Energy Profile Data for N-Acylation of an Aminopyridine
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +15 to +25 |
| Products | -10 to -20 |
Note: This data is hypothetical and serves to illustrate a typical energy profile for such a reaction.
The study of reaction kinetics through computational methods allows for the prediction of reaction rates under different conditions. This information is invaluable for optimizing synthetic procedures and understanding the underlying factors that control the chemical transformation.
Solvent Effects on Reaction Pathways
The role of the solvent is paramount in dictating the course and efficiency of chemical reactions. For this compound, which features both polar (the amide and pyridine nitrogen) and nonpolar (the pivaloyl group) regions, solvent choice would significantly influence its reactivity, particularly in synthetic transformations like Suzuki or Sonogashira coupling, where it might serve as a key building block.
Computational approaches, such as Density Functional Theory (DFT) calculations combined with implicit or explicit solvent models, could provide deep insights. By simulating the reaction environment, one could predict how solvents with varying polarities and proticities might stabilize or destabilize reactants, transition states, and products. For instance, polar aprotic solvents like DMF or DMSO might be expected to facilitate reactions involving polar intermediates, whereas nonpolar solvents like toluene (B28343) could favor different mechanistic pathways.
A theoretical investigation would involve mapping the potential energy surface of a given reaction in different solvent environments. This would allow for the calculation of activation energy barriers, providing a quantitative measure of how a solvent can accelerate or decelerate a reaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to future research)
Should this compound and its derivatives be identified as biologically active agents, Quantitative Structure-Activity Relationship (QSAR) modeling would be a powerful tool for lead optimization. nih.gov QSAR endeavors to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov
The initial step in QSAR modeling involves the calculation of a wide array of molecular descriptors for a set of analogous compounds. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: van der Waals volume, surface area, and other shape-related parameters.
Physicochemical: LogP (lipophilicity), polarizability, dipole moment.
Following descriptor calculation, feature selection techniques, such as genetic algorithms or recursive feature elimination, would be employed to identify the subset of descriptors that have the most significant correlation with the observed biological activity. This is a critical step to avoid overfitting and to build a robust and predictive model.
With the selected descriptors, a mathematical model can be constructed using various statistical methods, including:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN) nih.gov
The predictive power of the developed QSAR model must be rigorously validated. This is typically achieved through internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in the model's construction. A statistically sound QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.
Molecular Dynamics Simulations (if applicable to future research)
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights that are inaccessible through static modeling alone. mdpi.commdpi.com For this compound, MD simulations could be particularly useful in understanding its behavior in a biological context. mdpi.com
This compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations in an explicit solvent box (e.g., water) can reveal the preferred conformations of the molecule in solution and the energetic barriers between them. Understanding the conformational landscape is crucial, as the biologically active conformation may not be the lowest energy state in a vacuum. Analysis of the simulation trajectory can provide information on intramolecular hydrogen bonding and the solvent accessible surface area.
If a biological target for this compound is identified, MD simulations of the ligand-protein complex can elucidate the key interactions responsible for binding affinity and specificity. These simulations can reveal:
Hydrogen bond networks: Identifying stable hydrogen bonds between the ligand and protein residues.
Hydrophobic interactions: Pinpointing key nonpolar contacts.
Water-mediated interactions: Understanding the role of water molecules in the binding pocket.
Binding free energy calculations: Using methods like MM/PBSA or MM/GBSA to estimate the free energy of binding, which can be correlated with experimental binding affinities.
This detailed understanding of the binding mode can inform the rational design of new derivatives with improved potency and selectivity.
Applications and Advanced Research Directions
Role in Medicinal Chemistry and Drug Discovery
This compound serves as a crucial building block in the design and synthesis of new therapeutic agents. The iodinated pyridine (B92270) core is a common motif in many biologically active molecules, and the pivalamide (B147659) group can influence solubility, metabolic stability, and binding interactions.
N-(3-Iodopyridin-4-yl)pivalamide is primarily utilized as a key intermediate in the multistep synthesis of complex pharmaceutical compounds. The iodine atom at the 3-position is a particularly useful functional group, acting as a handle for introducing further molecular complexity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Researchers actively synthesize and evaluate derivatives of this compound to explore their potential biological activities. By modifying the core structure, scientists can fine-tune the molecule's properties to enhance its efficacy against specific biological targets. Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which chemical modifications lead to improved therapeutic potential. nih.gov
Nitrogen-containing heterocycles, including pyridine derivatives, are scaffolds of significant interest in the design of pharmacologically active agents. nih.gov The exploration of derivatives often focuses on treating diseases like cancer, HIV, and bacterial infections. nih.govnih.govnih.gov For example, studies on related 3-iodopyridinone series have been conducted to develop potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy. nih.govresearchgate.net In these studies, modifying the substituents on the pyridine ring was critical to achieving high potency against both wild-type and mutant HIV strains. nih.govresearchgate.net
The table below showcases several derivatives of the core N-(iodopyridin-yl)pivalamide structure, illustrating the common types of modifications made to this scaffold.
| Compound Name | Structural Variation from Parent Compound |
| N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide scbt.com | Addition of a hydroxyl group at the 2-position. |
| N-(4-Chloro-3-iodopyridin-2-yl)pivalamide bldpharm.com | Pivalamide group at the 2-position, chlorine at the 4-position. |
| N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide sigmaaldrich.com | Pivalamide group at the 2-position, fluorine at the 5-position, and a formyl group at the 4-position. |
| N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide sigmaaldrich.com | Pivalamide group at the 2-position, chlorine at the 4-position, and fluorine at the 5-position. |
These modifications are designed to alter the electronic properties, conformation, and hydrogen bonding capabilities of the molecule, which in turn affects how it interacts with biological targets like enzymes and receptors.
Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the known three-dimensional structure of a biological target, such as a protein or enzyme, to design effective inhibitors. The N-pyridin-yl-carboxamide motif present in this compound is a scaffold well-suited for SBDD.
For example, SBDD has been successfully applied to develop potent renin inhibitors based on a related N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold. nih.govresearchgate.net In that research, X-ray crystallography of initial fragment hits bound to the renin active site guided the optimization process. nih.govresearchgate.net By systematically modifying the scaffold to improve interactions with key amino acid residues, including introducing a basic amine to interact with catalytic aspartic acids, researchers achieved a remarkable 65,000-fold increase in potency. nih.govresearchgate.net Similarly, SBDD has been employed to discover selective inhibitors for phosphoinositide 3-kinase alpha (PI3Kα), a key target in cancer therapy. nih.gov These examples demonstrate the power of SBDD to transform a simple chemical scaffold, like the one found in this compound, into a highly potent and selective drug candidate.
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule with three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
While this compound has not been explicitly reported in PROTAC development, its chemical features make it an intriguing candidate for future research in this area. The core scaffold could be developed into a novel "warhead" or ligand that binds to a specific protein of interest. The iodine atom provides a convenient and well-established chemical handle for attaching a linker molecule through reactions like Sonogashira or Suzuki coupling. This linker could then be connected to a known E3 ligase ligand, completing the PROTAC structure. The versatility of the iodopyridine scaffold allows for the systematic optimization of the warhead, linker, and its attachment point, which are critical for achieving efficient and selective protein degradation.
Advanced Materials Science Applications (Hypothetical/Future Research)
Beyond its role in medicine, the chemical properties of this compound suggest potential applications in the field of materials science.
The iodo-aryl structure of this compound makes it an ideal monomer for creating novel functional polymers through metal-catalyzed cross-coupling polymerization reactions. Techniques like Suzuki polycondensation, which couples aryl boronic acids with aryl halides, could be used to synthesize polymers incorporating the N-pivaloyl-aminopyridine unit directly into the polymer backbone.
Such polymers could exhibit interesting properties conferred by the pyridine and pivalamide groups. The pyridine nitrogen atom can act as a coordination site for metal ions, leading to the formation of metallopolymers with potential applications in catalysis, sensing, or as magnetic materials. The bulky pivalamide group could enhance the solubility of the resulting polymers in organic solvents, improving their processability for creating films and coatings. nih.gov Furthermore, the rigid, aromatic nature of the repeating units could lead to conjugated polymers with useful photophysical or electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) or other electronic devices. bldpharm.com
Integration into Supramolecular Assemblies
The molecular architecture of this compound is well-suited for the construction of complex supramolecular assemblies. This potential arises from its capacity to engage in a variety of non-covalent interactions, which are fundamental to the field of crystal engineering and the design of functional materials.
The key interacting sites on the molecule are:
The Pyridine Nitrogen: This site can act as a hydrogen bond acceptor or a coordination site for metal ions.
The Amide Group: The N-H group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This allows for the formation of robust and directional hydrogen-bonded networks.
The Iodine Atom: The iodine atom on the pyridine ring can act as a halogen bond donor. nih.gov Halogen bonding is a highly directional non-covalent interaction that has gained prominence in supramolecular chemistry for its strength and reliability. nih.gov
The interplay of these interactions can lead to the formation of predictable and stable supramolecular structures. For instance, the combination of hydrogen bonding from the amide group and halogen bonding from the iodine atom can be used to assemble molecules into one- or two-dimensional networks. nih.gov Research on related iodopyridine systems has shown that iodine is a more effective halogen-bond donor than bromine or chlorine, with a high frequency of forming halogen-bonding contacts in crystal structures. acs.org Specifically, iodoheterocycles form halogen bonds with the greatest frequency (70%) compared to their bromo (39%) and chloro (27%) counterparts. nih.govacs.org This makes this compound a promising candidate for designing complex, self-assembled architectures. nih.gov
Table 1: Potential Non-Covalent Interactions in this compound
| Functional Group | Potential Interaction | Role in Supramolecular Assembly |
| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Directs assembly with complementary donors, forms metallosupramolecular structures. |
| Amide N-H | Hydrogen Bond Donor | Forms chains or sheets through N-H···O=C or N-H···N interactions. |
| Amide C=O | Hydrogen Bond Acceptor | Complements the N-H donor to create robust hydrogen-bonded synthons. |
| Iodine Atom | Halogen Bond Donor | Forms directional C-I···N or C-I···O interactions, adding another layer of structural control. nih.govcapes.gov.br |
| Pyridine Ring | π-π Stacking | Contributes to the overall stability of the crystal packing. |
Catalysis and Organometallic Chemistry
The unique electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis and organometallic chemistry.
Ligand Design for Transition Metal Catalysis
The 4-aminopyridine (B3432731) backbone is a well-established structural motif in ligand design. In this compound, the pyridine nitrogen and the amide oxygen can potentially act as a bidentate, N,O-chelating ligand for a variety of transition metals. This chelation can form a stable five-membered ring with the metal center, a common feature in many effective catalysts.
The bulky pivaloyl group (tert-butyl) can provide significant steric hindrance around the metal center. This steric bulk can be advantageous in controlling the selectivity of a catalytic reaction, for example, by favoring the formation of one enantiomer over another in asymmetric catalysis. Furthermore, the iodo-substituent at the 3-position can influence the electronic properties of the pyridine ring, thereby tuning the catalytic activity of the coordinated metal.
Halogen Bonding Interactions in Catalytic Systems
The field of organocatalysis has seen a rise in the use of halogen bonding to activate substrates and stabilize transition states. nih.gov The iodine atom in this compound is a potent halogen bond donor, a property that is enhanced when the pyridine nitrogen is protonated or coordinated to a metal, which increases the electrophilicity of the halogen. nih.govacs.org
This halogen bonding capability could be harnessed in several ways:
Anion Recognition and Binding: The iodine atom can form a halogen bond with an anionic substrate or intermediate, stabilizing it and lowering the activation energy of the reaction.
Lewis Acid Catalysis: The molecule could act as a halogen-bonding organocatalyst, activating a Lewis basic substrate towards a nucleophilic attack. Studies on related iodolium salts have demonstrated their ability to act as catalysts through halogen bonding. beilstein-journals.org
Cooperative Catalysis: The molecule could act as a bifunctional ligand where the metal center performs the primary catalytic transformation, and the iodine atom, through halogen bonding, provides secondary coordination to the substrate, enhancing reactivity and selectivity.
Future Research Perspectives and Challenges
While the potential of this compound is clear from a structural standpoint, further research is needed to realize its practical applications. Key areas for future investigation include the development of efficient synthetic routes and the exploration of its reactivity in various chemical transformations.
Development of More Efficient and Sustainable Synthetic Routes
Traditional methods for the synthesis of iodopyridines and acylaminopyridines often involve multiple steps and harsh reaction conditions. Future research should focus on developing more sustainable and efficient synthetic strategies.
Table 2: Comparison of Synthetic Approaches for this compound
| Synthetic Step | Traditional Method | Potential Modern Alternative | Advantages of Modern Alternative |
| Iodination | Sandmeyer reaction from 3-aminopyridine | Direct C-H iodination | Reduces the number of steps, avoids diazotization. |
| Amide Formation | Acylation with pivaloyl chloride | Catalytic amide bond formation | Milder conditions, higher atom economy. |
| Halogen Exchange | Not applicable | Finkelstein reaction (from 3-bromopyridine (B30812) derivative) | Utilizes more readily available starting materials. chemicalbook.com |
Modern methods such as C-H functionalization and flow chemistry could provide more direct and environmentally friendly routes to this compound and its derivatives.
Exploration of Novel Reactivity Patterns
The carbon-iodine bond is a key functional handle that can be exploited for a variety of chemical transformations. The reactivity of iodopyridines in cross-coupling reactions is well-documented. cymitquimica.com
Future research could explore the use of this compound as a substrate in reactions such as:
Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with boronic acids, creating more complex pyridine derivatives.
Sonogashira Coupling: To introduce alkyne functionalities, which are valuable in materials science and medicinal chemistry. acs.org
Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds, providing access to a wider range of substituted aminopyridines.
Heck Coupling: To append alkene groups to the pyridine ring.
The interplay between the directing effect of the pivalamide group and the reactivity of the C-I bond could lead to novel and selective transformations, further expanding the synthetic utility of this versatile molecule. The reactivity of the pyridine radical cation, which can be generated from iodopyridine precursors, also presents an avenue for exploring new reaction pathways. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Predictive Modeling for Physicochemical and Pharmacokinetic Properties
A primary application of machine learning in chemical research is the development of quantitative structure-property relationship (QSPR) models. nih.gov These models learn from large datasets of known molecules to predict the properties of new or uncharacterized compounds based solely on their chemical structure. nih.govnih.gov For this compound, AI models could be trained on databases of existing small molecules, including other pyridine derivatives, to forecast a range of critical parameters.
These predictive models can estimate:
Physicochemical Properties: Including solubility, melting point, lipophilicity (LogP), and pKa.
ADME Properties: Absorption, Distribution, Metabolism, and Excretion profiles are crucial for assessing the drug-likeness of a compound. nih.govyoutube.com ML models can predict metrics such as metabolic clearance, plasma protein binding, and potential for cytochrome P450 inhibition. nih.gov
By providing rapid in silico estimations, these AI tools can help researchers prioritize which derivatives of this compound to synthesize and test, saving significant time and resources. youtube.com The ability to rationalize and understand the decisions made by these complex models is an ongoing area of research, with "explainable AI" (XAI) methods being developed to provide insights into the structural features that drive predictions. nih.govresearchgate.net
Optimization of Synthetic Pathways
Generative Models for Novel Analogue Design
In the context of this compound, a generative AI could be tasked with designing new analogues that:
Maximize predicted binding affinity to a specific biological target.
Optimize ADME properties for better bioavailability.
Explore novel chemical space around the core pyridine scaffold.
This technology accelerates the creative process of drug discovery, allowing chemists to explore a wider range of possibilities and focus on synthesizing the most promising computer-generated candidates. nih.gov This approach has already been applied to design novel tyrosine kinase inhibitors, where modifying core structures like pyridine rings with different functional groups led to compounds with varied biological activities. mdpi.com
Q & A
Q. Optimization Tips :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) may enhance regioselectivity during iodination.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction homogeneity.
- Temperature Control : Lower temperatures reduce byproduct formation during pivaloylation.
Table 1 : Example Reaction Conditions for Analogous Pivalamide Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Iodination | NIS, DMF, 0°C, 12h | 85% | [Inferred] |
| Pivaloylation | Pivaloyl chloride, K₂CO₃, reflux | 91% |
How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?
Methodological Answer :
SHELXTL/SHELXL is widely used for small-molecule refinement . Key steps include:
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes phase errors.
Structure Solution : Use SHELXD for dual-space methods to resolve heavy-atom (iodine) positions.
Refinement : SHELXL refines anisotropic displacement parameters, with restraints for disordered pivaloyl groups.
Q. Challenges and Solutions :
- Disorder : Apply "SIMU" and "DELU" restraints to model thermal motion in flexible groups.
- Twinned Data : Test for twinning using the R1/R1(all) ratio; apply TWIN/BASF commands if necessary.
- Validation : Use checkCIF to flag geometric outliers (e.g., C–I bond lengths ~2.09 Å) .
How do researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for iodopyridine derivatives?
Methodological Answer :
Discrepancies often arise from dynamic effects (e.g., rotamers) or crystallographic packing forces:
NMR Analysis :
- VT-NMR : Variable-temperature NMR (e.g., −40°C to 80°C) can "freeze" rotameric states.
- 2D Experiments : NOESY correlations identify spatial proximity of protons, clarifying substituent orientation.
X-ray Crystallography : Compare bond angles/lengths with CSD database entries (e.g., C–I distance: 2.09±0.02 Å).
DFT Calculations : Optimize geometry using Gaussian/B3LYP and compare with experimental data .
Case Study : For N-(3-Iodo-5-CF₃-pyridin-2-yl)pivalamide, VT-NMR revealed slow rotation of the pivaloyl group at 25°C, explaining split signals .
What role does the iodine substituent play in cross-coupling reactions involving this compound?
Methodological Answer :
The C–I bond serves as a reactive site for transition-metal-catalyzed couplings:
Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids in THF/H₂O (80°C, 12h), replacing iodine with aryl groups.
Ullmann Coupling : CuI/ligand systems (e.g., 1,10-phenanthroline) enable C–N bond formation with amines.
Q. Key Considerations :
- Protecting Groups : The pivalamide group is stable under coupling conditions but may require deprotection post-reaction.
- Regioselectivity : Steric hindrance from the pivaloyl group directs coupling to the 3-iodo position.
Table 2 : Example Cross-Coupling Yields for Iodopyridine Analogues
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki | Pd(OAc)₂, SPhos, K₃PO₄, 80°C | 78% | [Inferred] |
| Ullmann | CuI, L-proline, DMF, 110°C | 65% | [Inferred] |
How can researchers assess the biological activity of this compound in medicinal chemistry studies?
Q. Methodological Answer :
Target Identification : Screen against kinase or receptor targets using fluorescence polarization (FP) or SPR assays.
Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH).
Radioisotopic Labeling : Replace iodine-127 with iodine-125 for tracer studies in pharmacokinetic assays .
Case Study : Analogues with trifluoromethyl groups showed enhanced metabolic stability (t₁/₂ > 60 min) due to reduced CYP450 oxidation .
What advanced computational methods are used to predict the reactivity of this compound?
Q. Methodological Answer :
DFT Calculations :
- Optimize transition states for iodination/pivaloylation using B3LYP/6-31G(d).
- Calculate Fukui indices to predict electrophilic/nucleophilic sites.
MD Simulations :
- Simulate solvation effects in DMSO/water mixtures using GROMACS.
- Analyze hydrogen-bonding networks between pivalamide and solvent .
Validation : Compare computed NMR chemical shifts (e.g., GIAO method) with experimental data to refine force fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
